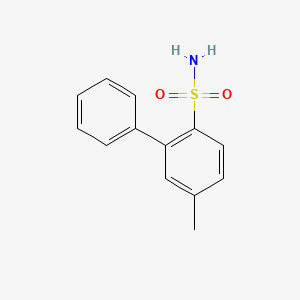

4-Methyl-2-phenylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-10-7-8-13(17(14,15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWELKPYCOOKHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936841-54-2 | |

| Record name | 4-methyl-2-phenylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 4 Methyl 2 Phenylbenzene 1 Sulfonamide

Diverse Synthetic Routes for Sulfonamide Formation

The formation of the sulfonamide bond is a cornerstone of many synthetic strategies. This can be achieved through various transformations, each with its own advantages and substrate scope.

The most traditional and widely used method for preparing sulfonamides is the reaction of an aryl sulfonyl chloride with a primary or secondary amine. rsc.orgwhiterose.ac.ukcbijournal.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.comnih.gov For the synthesis of 4-methyl-2-phenylbenzene-1-sulfonamide, this would involve the reaction of 4-methyl-2-phenylbenzene-1-sulfonyl chloride with ammonia (B1221849) or a suitable ammonia equivalent.

The general reaction is straightforward and often high-yielding. rsc.org However, the main challenge can be the preparation of the requisite aryl sulfonyl chloride, which may require harsh conditions. rsc.orgnih.gov

Table 1: Representative Conditions for Sulfonamide Formation from Sulfonyl Chlorides and Amines

| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aniline | Benzene (B151609) sulfonyl chloride | Pyridine | - | 100 cbijournal.com |

| 2 | p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 100 cbijournal.com |

| 3 | 2-Aminopyridine | Benzene sulfonyl chloride | Pyridine | - | 63 cbijournal.com |

Metal-Catalyzed Coupling Reactions in Benzene Sulfonamide Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and sulfonamides are no exception. Palladium and copper catalysts are particularly prominent in the formation of C-N and C-S bonds, as well as in the construction of the biaryl framework.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. nih.govnih.gov In the context of this compound synthesis, a Suzuki coupling could be employed to create the 2-phenyl-4-methylbenzene core. This would typically involve the reaction of a boronic acid or ester with an aryl halide or triflate. For instance, 2-bromo-5-methylbenzenesulfonamide (B3053904) could be coupled with phenylboronic acid.

More directly, palladium catalysts can be used in the coupling of sulfonyl chlorides with boronic acids to form the C-S bond, although this is less common for C-C bond formation in the biaryl system itself. researchgate.netresearchgate.net A three-component palladium-catalyzed reaction of a sulfamoyl chloride, a boronic acid, and an aryl halide could also be envisioned. researchgate.net

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Phenylboronic acid | Pd Nanoparticles/PVP | Not specified | Aqueous | Not specified nih.gov |

| 2 | Aryl Chlorides | Aryl Boronic Acids | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | High nih.gov |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed couplings for the synthesis of sulfonamides. researchgate.netdntb.gov.ua These methods can be applied to the formation of the sulfonamide bond through various pathways, including the coupling of sulfonyl azides with boronic acids or through multicomponent reactions. For instance, a copper-catalyzed three-component reaction of an arylboronic acid, a nitroarene, and a sulfur dioxide source can lead to the formation of diaryl sulfonamides. rsc.org

Copper catalysis can also be employed in C-H functionalization approaches, providing a direct route to sulfonamide installation. dntb.gov.ua

Table 3: Examples of Copper-Catalyzed Sulfonamide Synthesis

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | Arylboronic acid | Nitroarene | K₂S₂O₅ | Cu | Good to Excellent rsc.org |

Synthesis via Amines and Thiol Reagents

A more atom-economical and environmentally benign approach to sulfonamides involves the direct oxidative coupling of thiols and amines. whiterose.ac.ukacs.orgresearchgate.netrsc.org This method avoids the pre-functionalization required for sulfonyl chlorides. whiterose.ac.uk The reaction can be promoted by various oxidants or by electrochemical methods. whiterose.ac.ukacs.org In this strategy, 4-methyl-2-phenylbenzenethiol would be reacted with an amine source in the presence of an oxidizing agent to form the desired sulfonamide.

This approach is attractive due to the ready availability of thiols and amines as starting materials. whiterose.ac.ukacs.org

Table 4: Oxidative Coupling of Thiols and Amines for Sulfonamide Synthesis

| Entry | Thiol | Amine | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Thiophenol | Cyclohexylamine | Electrochemical, MeCN/HCl | High whiterose.ac.uk |

| 2 | (Hetero)aromatic thiols | Aqueous NH₃ | β-MnO₂-HS, O₂ | Moderate to High rsc.org |

Oxidation-Based Sulfonamide Synthesis (e.g., from Sulfenamides)

Sulfonamides can also be prepared through the oxidation of other sulfur-containing functional groups, such as sulfenamides or sulfinamides. acs.orgrsc.orgnih.govorganic-chemistry.org The synthesis of a sulfenamide (B3320178) intermediate, formed from the reaction of a thiol with an amine, can be followed by a two-step oxidation to first a sulfinamide and then the final sulfonamide. rsc.org

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (mCPBA) and potassium permanganate. rsc.org This multi-step approach allows for a controlled construction of the sulfonamide group.

Table 5: Oxidation of Sulfenamides to Sulfonamides

| Entry | Sulfenamide Precursor | Oxidizing Agent | Conditions |

|---|---|---|---|

| 1 | Formed from thiol and amine | Electrochemical | Anodic oxidation acs.org |

| 2 | General Sulfenamide | mCPBA or Potassium Permanganate | Standard conditions rsc.org |

N-Acylation Reactions for Sulfonamide Modification

The modification of the sulfonamide nitrogen through N-acylation is a pivotal strategy for diversifying the chemical space and modulating the biological activity of the parent compound. This transformation introduces an acyl group, which can significantly alter the physicochemical properties of the molecule, such as its acidity, lipophilicity, and hydrogen bonding capacity.

Recent advancements in N-acylation of sulfonamides have focused on the development of milder and more efficient protocols. While traditional methods often rely on the use of highly reactive acylating agents like acid chlorides and anhydrides in the presence of a base, contemporary approaches explore the use of alternative reagents to improve reaction conditions and substrate scope.

One notable method involves the use of N-acylbenzotriazoles as effective acyl transfer agents. researchgate.net These reagents, which can be readily prepared from the corresponding carboxylic acids, react with sulfonamides in the presence of a base such as sodium hydride (NaH) to afford N-acylsulfonamides in high yields, often ranging from 76-100%. researchgate.net This method is particularly advantageous for the introduction of acyl groups for which the corresponding acid chlorides are unstable or difficult to prepare.

Another approach utilizes bismuth(III) salts, such as BiCl3 and Bi(OTf)3, as catalysts for the N-acylation of sulfonamides with both carboxylic acid chlorides and anhydrides. These reactions can be performed under heterogeneous or solvent-free conditions, offering good to excellent yields of the desired N-acylsulfonamides. nih.gov The use of these catalysts aligns with the principles of green chemistry due to their low toxicity and the mild reaction conditions employed.

The table below summarizes representative examples of N-acylation reactions on sulfonamides, showcasing the versatility of modern synthetic methods.

| Sulfonamide Substrate | Acylating Agent | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonamide | Acetic Anhydride | BiCl3 | Solvent-free | 95 | nih.gov |

| p-Toluenesulfonamide (B41071) | Benzoyl Chloride | None | Pyridine | - | d-nb.info |

| Methanesulfonamide | N-Benzoylbenzotriazole | NaH | THF | 85 | researchgate.net |

| 4-Methyl-N-(phenylmethyl)benzenesulfonamide | Methyl Benzoylformate | Tris(dimethylamino)phosphine | Dichloromethane | 88 | researchgate.net |

Indirect Synthesis Processes to Enhance Purity and Yield

The direct synthesis of this compound can sometimes be challenging in terms of achieving high purity and yield, particularly due to the potential for isomeric impurities and side reactions. Indirect synthetic processes offer strategic advantages by utilizing alternative starting materials and reaction pathways to circumvent these issues.

One-pot, multi-component reactions have emerged as a powerful tool for the efficient synthesis of diaryl sulfonamides. For instance, a one-pot, two-stage synthesis utilizing sequential iron and copper catalysis has been developed for the para-selective C-H amination of activated arenes. thieme.dersc.orgacs.org This method involves the regioselective iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. This approach avoids the pre-functionalization of starting materials and the use of precious metals, offering a more efficient and atom-economical route to diaryl sulfonamides with high regioselectivity, thus enhancing purity.

Another strategy to improve purity and yield involves the use of sulfonyl chlorides generated in situ, which are then reacted with the appropriate amine. Continuous flow chemistry offers a safe and efficient platform for the synthesis of sulfonyl chlorides, which are often unstable and hazardous to handle in batch processes. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor minimizes the formation of byproducts and allows for a clean and high-yielding synthesis. The resulting sulfonyl chloride can then be directly coupled with the desired amine in a subsequent flow module to produce the target sulfonamide with high purity. nih.gov

The following table provides a comparative overview of direct versus indirect synthetic strategies for diaryl sulfonamides, highlighting the advantages in terms of yield and purity.

| Synthetic Strategy | Key Features | Advantages in Purity and Yield | Reference |

|---|---|---|---|

| Direct Sulfonylation | Reaction of an amine with a sulfonyl chloride. | Can be straightforward but may lead to isomeric impurities and side products, affecting yield and purity. | d-nb.info |

| One-Pot Fe/Cu Catalysis | Sequential C-H iodination and N-arylation. | High regioselectivity leads to improved purity by minimizing isomer formation. Good to excellent yields are often achieved. | thieme.dersc.orgacs.org |

| Flow Chemistry Synthesis | In situ generation of sulfonyl chloride followed by amination in a continuous flow reactor. | Precise reaction control minimizes byproduct formation, leading to high purity and improved yields. Enhanced safety for handling reactive intermediates. | researchgate.netnih.gov |

Mechanistic Elucidation of Formation Pathways for this compound Derivatives

A thorough understanding of the reaction mechanisms governing the formation of this compound derivatives is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. The key bond formation in the synthesis of these compounds is the nitrogen-sulfur (N-S) bond in the sulfonamide moiety.

The classical synthesis of sulfonamides involves the nucleophilic attack of an amine on a sulfonyl chloride. The mechanism is generally considered to be a nucleophilic substitution at the sulfur atom. The reaction proceeds through a tetrahedral intermediate, which then eliminates a chloride ion to form the sulfonamide. The reactivity of the amine and the sulfonyl chloride, as well as the reaction conditions, can influence the reaction rate and the formation of byproducts.

For more advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions for N-arylation of sulfonamides, the mechanistic pathways are more complex. For instance, in palladium- or copper-catalyzed N-arylation reactions, the catalytic cycle typically involves oxidative addition of the aryl halide to the metal center, coordination of the sulfonamide, and reductive elimination to form the C-N bond and regenerate the catalyst.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating these complex reaction mechanisms. nih.govnih.gov DFT calculations can provide insights into the energetics of different reaction pathways, the structures of transition states and intermediates, and the role of ligands and additives in the catalytic cycle. For example, computational studies on the Chan-Lam coupling of sulfenamides have shed light on the formation of the N-arylation product and the proposed catalytic cycle. nih.gov

A mechanistic study of the synthesis of enediynes from alkynyl sulfonamides suggests a pathway involving a 1,4-conjugate addition of a nucleophile to the unsaturated system, forming a key alkenyl lithium species. This intermediate, stabilized by intramolecular coordination, can be considered a vinylidene carbenoid. This species then undergoes rearrangement to form the enediyne framework. mdpi.com Such detailed mechanistic understanding allows for the rational design of new reactions and the optimization of existing ones.

Principles of Green Chemistry in Scalable Sulfonamide Synthesis

The integration of green chemistry principles into the synthesis of sulfonamides is of paramount importance, especially for large-scale industrial production. The goal is to develop environmentally benign processes that minimize waste, reduce energy consumption, and utilize safer chemicals.

Several green synthetic strategies for sulfonamides have been reported. One notable approach is the use of water as a solvent, which is a significant improvement over traditional volatile organic solvents (VOCs). Catalyst-free methods for the synthesis of sulfonamides in aqueous media have been developed, offering high yields and selectivities in short reaction times. nih.gov

The use of deep eutectic solvents (DESs) as a green reaction medium is another promising avenue. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and have negligible vapor pressure. The synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) has been successfully demonstrated in a deep eutectic solvent.

Flow chemistry also aligns well with the principles of green chemistry. nih.gov Continuous flow reactors offer enhanced heat and mass transfer, leading to faster reaction times and higher yields. The small reactor volumes improve safety, especially for highly exothermic reactions. Furthermore, flow systems can be easily automated and integrated with in-line purification, minimizing waste and manual handling.

Biocatalysis offers a highly sustainable approach to the synthesis of chiral sulfonamides. Enzymes can catalyze reactions with high enantioselectivity under mild conditions, often in aqueous media. The biocatalytic desymmetrization of meso-compounds or symmetric prochiral molecules is a powerful strategy for accessing valuable chiral synthons for the synthesis of enantiopure sulfonamides.

The following table highlights key green chemistry principles and their application in the synthesis of sulfonamides.

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Benefits | Reference |

|---|---|---|---|

| Use of Safer Solvents | Synthesis in water or deep eutectic solvents (DESs). | Reduces use of volatile organic compounds (VOCs), improves safety, and minimizes environmental impact. | nih.gov |

| Atom Economy | One-pot, multi-component reactions. | Maximizes the incorporation of starting materials into the final product, reducing waste. | rsc.org |

| Catalysis | Use of efficient and recyclable catalysts (e.g., Fe, Cu, biocatalysts). | Reduces the need for stoichiometric reagents, improves reaction efficiency, and allows for catalyst reuse. | thieme.de |

| Energy Efficiency | Flow chemistry with rapid heating and cooling. | Reduces energy consumption compared to traditional batch heating and cooling. | nih.gov |

| Renewable Feedstocks | Biocatalytic synthesis using enzymes. | Utilizes renewable resources and operates under mild, environmentally friendly conditions. |

Chemical Reactivity and Transformation Studies of 4 Methyl 2 Phenylbenzene 1 Sulfonamide

Exploration of Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 4-Methyl-2-phenylbenzene-1-sulfonamide towards electrophiles and nucleophiles is largely governed by the electronic properties of its aromatic rings and the nature of the sulfonamide group.

Electrophilic Aromatic Substitution: The benzene (B151609) ring bearing the methyl and sulfonamide groups is activated towards electrophilic aromatic substitution. The methyl group is an ortho-, para-directing activator, while the sulfonamide group is a deactivating but also ortho-, para-directing group. libretexts.orglibretexts.org The phenyl group, being ortho to the sulfonamide, will also influence the regioselectivity of incoming electrophiles due to steric hindrance. researchgate.net Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu The precise location of substitution will depend on the reaction conditions and the nature of the electrophile, with a complex mixture of products often being possible.

Nucleophilic Aromatic Substitution: The aromatic rings of this compound are generally not susceptible to nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups, which are absent in this molecule. libretexts.orgnih.govyoutube.com However, derivatization to introduce such groups could enable SNAr reactions.

Reactions at the Sulfonamide Group: The nitrogen atom of the sulfonamide is nucleophilic and can react with various electrophiles. Alkylation and acylation of the sulfonamide nitrogen are common transformations. The sulfur atom of the sulfonyl group is electrophilic and can be attacked by strong nucleophiles, although this typically requires harsh conditions.

Functional Group Transformations and Derivatization at the Sulfonamide Core

The sulfonamide moiety is a versatile functional group that can undergo a range of transformations and derivatizations.

N-Functionalization: The hydrogen atom on the sulfonamide nitrogen can be replaced with various functional groups. N-alkylation and N-arylation can be achieved under basic conditions, and the resulting secondary sulfonamides exhibit different chemical and physical properties. researchgate.net Acylation of the sulfonamide nitrogen leads to the formation of N-acylsulfonamides.

Conversion to Sulfonyl Chlorides: Primary sulfonamides can be converted into sulfonyl chlorides, which are highly reactive intermediates. This transformation opens up a wide range of possibilities for further derivatization, including the synthesis of other sulfonamides and sulfonate esters.

Reduction of the Sulfonyl Group: The sulfonyl group can be reduced to a sulfide, although this typically requires strong reducing agents.

A summary of potential derivatization reactions at the sulfonamide core is presented in the table below.

| Reagent/Condition | Product Type |

| Alkyl halide, Base | N-Alkyl-4-methyl-2-phenylbenzene-1-sulfonamide |

| Acyl chloride, Base | N-Acyl-4-methyl-2-phenylbenzene-1-sulfonamide |

| PCl₅ or SOCl₂ | 4-Methyl-2-phenylbenzene-1-sulfonyl chloride |

| Strong reducing agent (e.g., LiAlH₄) | 4-Methyl-2-phenylbenzenethiol |

Intramolecular and Intermolecular Reactivity Assessments

The spatial arrangement of the functional groups in this compound allows for both intramolecular and intermolecular reactions.

Intramolecular Cyclization: Under appropriate conditions, intramolecular cyclization reactions can occur. For instance, if a suitable functional group is introduced at the ortho position of the phenyl ring, it could potentially react with the sulfonamide nitrogen to form a heterocyclic system. Nickel-catalyzed intramolecular cross-electrophile coupling reactions of benzylic sulfonamides with pendant alkyl chlorides can generate cyclopropane (B1198618) products. acs.org

Intermolecular Reactions: The sulfonamide group can participate in intermolecular hydrogen bonding, which can influence its crystal packing and reactivity in the solid state. These interactions can also play a role in its solubility and interactions with other molecules in solution. The formation of biphenyl (B1667301) sulfonamide derivatives through cross-coupling reactions is a key intermolecular process.

Conformational Influences on Reaction Profiles

The three-dimensional structure of this compound, particularly the rotational freedom around the C-C bond connecting the two aromatic rings and the C-S and S-N bonds, significantly impacts its reactivity.

The presence of the ortho-phenyl group creates steric hindrance, which influences the preferred conformation of the molecule. The dihedral angle between the two aromatic rings is a critical parameter. libretexts.orgslideshare.netic.ac.uk In substituted biphenyls, bulky ortho substituents can restrict rotation around the central C-C bond, leading to atropisomerism, where conformational isomers can be isolated. libretexts.orgslideshare.net This restricted rotation can affect the accessibility of reactive sites and thus influence the regioselectivity and stereoselectivity of reactions. For example, the rate of reactions occurring at the aromatic rings or the sulfonamide group may be dependent on the specific conformation adopted by the molecule. Computational studies on ortho-methyl substituted biphenyls show that increased substitution at the ortho positions destabilizes the planar conformation and favors a more perpendicular arrangement. nih.gov

Chemical Cleavage Mechanisms (e.g., in cleavable linker applications)

Sulfonamides can be designed as cleavable linkers in various applications, and their cleavage can be induced by different chemical stimuli.

Acidic Hydrolysis: The sulfonamide bond can be cleaved under strong acidic conditions. For aryl sulfonamides, treatment with 40% sulfuric acid in acetic acid has been shown to be an effective method for cleavage. rsc.org

Reductive Cleavage: Several reagents can effect the reductive cleavage of the N-S bond in sulfonamides to yield the corresponding amine and sulfinic acid or thiol. Phenyldimethylsilyllithium has been used to cleave toluenesulfonamides of secondary amines. rsc.org Neutral organic super-electron-donors have also been shown to reductively cleave sulfonamides. strath.ac.uk

Nucleophilic Cleavage: While generally stable, the sulfonamide bond can be cleaved by strong nucleophiles under forcing conditions.

The table below summarizes various cleavage methods for sulfonamides.

| Cleavage Method | Reagents/Conditions | Products |

| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄/AcOH) | Amine + Sulfonic Acid |

| Reductive Cleavage | Phenyldimethylsilyllithium | Secondary Amine |

| Reductive Cleavage | Neutral organic super-electron-donor | Amine + Sulfinate |

Sophisticated Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the deduction of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

While specific experimental ¹H NMR data for 4-Methyl-2-phenylbenzene-1-sulfonamide is not extensively reported in publicly available literature, the expected spectrum can be predicted based on its structure. The spectrum would exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm, corresponding to the protons on the two phenyl rings. The protons on the substituted rings would show distinct splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors. The methyl group protons would appear as a sharp singlet further upfield, likely in the range of 2.3-2.5 ppm. The proton on the sulfonamide nitrogen (NH) would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not readily found in published databases. A theoretical analysis would predict distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region of the spectrum, generally between 120 and 150 ppm. The carbon atom attached to the methyl group and the carbons bonded to the sulfonyl group would have characteristic chemical shifts. The methyl carbon itself would appear at the highest field, typically around 20-22 ppm.

Advanced Multi-dimensional NMR Techniques (e.g., ¹H-¹H COSY, HSQC NMR)

To definitively assign the complex proton and carbon signals for this compound, advanced NMR techniques would be indispensable.

¹H-¹H Correlated Spectroscopy (COSY) would reveal which protons are spin-coupled to each other, helping to trace the connectivity of protons within each aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish the correlation between each proton and the carbon atom to which it is directly attached. This is crucial for assigning the carbons in the complex aromatic regions of the spectrum.

While the application of these techniques to this specific molecule is not documented in readily accessible sources, they represent the standard methodology for the complete structural assignment of such compounds researchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display a series of absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

N-H Stretch: A distinct band in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be observed just below 3000 cm⁻¹.

S=O Stretches: The sulfonyl group would exhibit two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching modes, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C=C Stretches: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone for the molecular weight and structural determination of this compound. It provides data on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling precise identification.

Liquid chromatography coupled with mass spectrometry (LC-MS) is an essential technique for the separation and identification of this compound from complex mixtures, such as reaction media or biological matrices. nih.gov The chromatographic step separates the target compound based on its physicochemical properties, after which the mass spectrometer provides detection and structural information. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) further elucidates the structure by fragmenting the parent ion and analyzing the resulting daughter ions. For aromatic sulfonamides, a characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of approximately 64 Da. nih.gov This SO₂ elimination-rearrangement pathway is a frequently encountered reaction in the electrospray ionization mass spectrometry of arylsulfonamides. nih.gov Other potential fragmentations include cleavage of the C-S and S-N bonds.

| Ion Description | Proposed Structure | Expected m/z |

|---|---|---|

| Protonated Molecule [M+H]⁺ | [C₁₃H₁₃NO₂S + H]⁺ | 248.07 |

| Fragment after SO₂ loss [M+H-SO₂]⁺ | [C₁₃H₁₄N]⁺ | 184.11 |

| p-Toluenesulfonyl cation | [C₇H₇SO₂]⁺ | 155.02 |

| Tropylium ion | [C₇H₇]⁺ | 91.05 |

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. By measuring the m/z value with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula, distinguishing the compound from other molecules with the same nominal mass. The theoretical monoisotopic mass of C₁₃H₁₃NO₂S is 247.0667 Da. uni.lu HRMS analysis would be expected to yield a measured mass that deviates from this theoretical value by less than 5 parts per million (ppm).

Predicted HRMS data for various adducts of the target molecule reinforces its expected detection profile in a high-resolution experiment. uni.lu

| Adduct Ion | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₃H₁₄NO₂S]⁺ | 248.07398 |

| [M+Na]⁺ | [C₁₃H₁₃NNaO₂S]⁺ | 270.05592 |

| [M+K]⁺ | [C₁₃H₁₃KNO₂S]⁺ | 286.02986 |

| [M-H]⁻ | [C₁₃H₁₂NO₂S]⁻ | 246.05942 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound, the presence of two aromatic rings (the biphenyl (B1667301) system) constitutes a significant chromophore. This structure is expected to result in strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. These absorptions arise from π→π* electronic transitions within the conjugated system.

While the specific experimental spectrum for this compound is not available in the reviewed literature, data from structurally related compounds can provide insight. For instance, p-toluenesulfonamide (B41071) exhibits UV absorption, and more complex aromatic systems like 2-phenylbenzimidazole-5-sulfonic acid show distinct absorption profiles dependent on molecular structure and conditions like pH. researchgate.netnist.gov The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for this compound would be characteristic identifiers.

X-ray Diffraction and Crystallography

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound. carleton.edu This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comcarleton.edu

A literature search did not yield a solved crystal structure for this compound. However, analysis of the closely related isomer, 4-Methyl-N-(2-methylphenyl)benzenesulfonamide, provides an excellent example of the detailed data that SC-XRD can provide. researchgate.net Such an analysis for the target compound would definitively confirm the connectivity of the atoms and reveal key structural parameters, such as the dihedral angle between the two phenyl rings and the hydrogen bonding patterns established by the sulfonamide N-H group. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅NO₂S |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.650 (3) |

| b (Å) | 12.019 (1) |

| c (Å) | 15.634 (3) |

| Volume (ų) | 2752.8 (8) |

| Z | 8 |

| Dihedral Angle between Rings | 49.7 (1)° |

| Key Intermolecular Interaction | N—H···O Hydrogen Bonds |

Powder X-ray Diffraction (PXRD) is used for the analysis of a bulk polycrystalline sample. This technique is valuable for phase identification, assessment of sample purity, and characterization of different crystalline forms (polymorphs). The resulting diffractogram is a unique fingerprint of the crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ) with corresponding intensities.

An experimental PXRD pattern for this compound was not found in the surveyed literature. A typical analysis would involve comparing the experimental pattern of a synthesized batch against a reference pattern (either calculated from single-crystal data or from a known pure standard) to confirm its identity and purity.

Analysis of Molecular Aggregation and Hydrogen Bond Networks in Crystalline States

The crystalline architecture of sulfonamides, including this compound, is significantly influenced by a variety of intermolecular forces. The analysis of these forces is crucial for understanding the compound's solid-state properties. X-ray crystallography is the primary tool for elucidating the three-dimensional arrangement of molecules in the crystal lattice, revealing intricate networks of hydrogen bonds and other non-covalent interactions that dictate molecular aggregation.

In many sulfonamide crystal structures, hydrogen bonds are the dominant interactions governing molecular assembly. A common motif observed in related compounds is the formation of inversion dimers through pairs of N-H⋯O hydrogen bonds between the sulfonamide groups of two adjacent molecules. nih.gov Beyond this primary interaction, weaker C-H⋯O hydrogen bonds often contribute to the formation of more complex, three-dimensional networks. nih.gov These interactions can link the primary dimers or individual molecules into sheets, ribbons, or more intricate frameworks. nih.govnsf.gov

In addition to hydrogen bonding, other interactions such as π–π stacking and C—H⋯π interactions play a role in stabilizing the crystal packing, particularly due to the presence of aromatic rings. nih.govresearchgate.net The interplay of these varied interactions—from strong N-H⋯O bonds to weaker C-H⋯O and dispersion forces—results in highly ordered supramolecular structures. The study of these networks provides insight into the stability and physical properties of the crystalline solid. Hirshfeld surface analysis is a computational method often employed to visualize and quantify these intermolecular contacts, indicating the relative importance of different types of interactions in the crystal packing. nih.govresearchgate.net

| Interaction Type | Description | Typical Role in Crystal Packing | Example Compounds |

|---|---|---|---|

| N-H⋯O | Strong hydrogen bond between the sulfonamide N-H group (donor) and an oxygen atom of an adjacent molecule (acceptor). | Formation of primary structural motifs like centrosymmetric dimers. nih.gov | 4-Methyl-N-phenyl-benzene-sulfonamide nih.gov |

| C-H⋯O | Weaker hydrogen bonds involving aromatic or alkyl C-H groups and sulfonamide oxygen atoms. | Linking primary motifs into extended one-, two-, or three-dimensional networks. nih.govnih.gov | 4-methyl-N-propyl-benzenesulfonamide nih.gov |

| π–π Interactions | Attractive, non-covalent interactions between aromatic rings. | Connecting molecules or layers within the crystal, contributing to overall stability. nih.gov | 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide nih.gov |

| C-H⋯π Interactions | Interaction between an electron-deficient C-H bond and an electron-rich π system. | Further stabilizing the packing arrangement within layers or between them. nih.gov | 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide nih.gov |

Investigation of Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a phenomenon of significant interest in the study of sulfonamides. nih.gov The existence of different polymorphs arises from the molecules' ability to adopt different conformations or packing arrangements in the solid state, often driven by the flexibility of supramolecular synthons. mdpi.com Each polymorph is a unique solid-state form with distinct physical properties, such as melting point, solubility, and stability.

The investigation of polymorphism in compounds like this compound involves systematic crystallization studies under various conditions (e.g., different solvents, temperatures, and crystallization rates). The resulting crystals are then analyzed using techniques such as single-crystal and powder X-ray diffraction to identify and characterize different crystalline forms.

Crystal engineering principles are applied to understand and control the formation of specific polymorphs. This involves leveraging knowledge of intermolecular interactions, particularly hydrogen bonding, to design and predict crystal structures. nih.gov For sulfonamides, the directionality and strength of N-H⋯O hydrogen bonds, combined with weaker interactions, can lead to various stable packing motifs. For instance, studies on 4′-methyl-2,4-dinitrodiphenylamine have shown that conformational differences in a dimer linked by N-H⋯O and C-H⋯O interactions can result in both centrosymmetric and non-centrosymmetric crystal forms. mdpi.com The presence of flexible bonds and multiple hydrogen bond donor/acceptor sites in the this compound molecule suggests a potential for polymorphism.

| Property | Form I | Form II |

|---|---|---|

| Crystal System | Orthorhombic | Triclinic |

| Space Group | P2₁2₁2 (Non-centrosymmetric) | P-1 (Centrosymmetric) |

| Molecules in Asymmetric Unit | One | Two |

| Key Supramolecular Synthon | Dimer linked by N-H⋯O, O⋯O, and C-H⋯O interactions. | |

| Distinguishing Feature | Different conformation and symmetry of the supramolecular synthon. | Different conformation and symmetry of the supramolecular synthon. |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG), Differential Thermal Analysis (DTA))

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of this compound. These methods monitor the physical and chemical properties of a substance as a function of temperature or time. abo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information on thermal stability, decomposition temperatures, and the composition of intermediate and final products. For many sulfonamides, TGA curves show distinct stages of mass loss corresponding to the cleavage of specific molecular fragments. nih.gov

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve (d(mass)/dT). The DTG curve plots the rate of mass change against temperature, with peaks indicating the temperatures at which the maximum rate of decomposition occurs for each stage. This method is particularly useful for resolving overlapping decomposition events. derpharmachemica.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve shows peaks corresponding to thermal events such as melting (endothermic), crystallization (exothermic), and decomposition. abo.finih.gov When combined with TGA, it provides a comprehensive thermal profile of the compound.

For example, the thermal analysis of the related compound 4-methyl benzene (B151609) sulfonamide showed a major weight loss of approximately 90% occurring between 79 °C and 270 °C, with a melting point identified at 111 °C. researchgate.net Studies on other sulfonamide drugs have demonstrated multi-stage decomposition processes, allowing for the identification of the fragments lost at each step, such as the elimination of specific side chains followed by the breakdown of the core sulfonyl structure. nih.gov

| Compound | Method | Temperature Range (°C) | Mass Loss (%) | Interpretation/Event |

|---|---|---|---|---|

| 4-methyl benzene sulfonamide researchgate.net | TGA/DTA | 79 - 270 | ~90% | Major decomposition |

| 4-methyl benzene sulfonamide researchgate.net | TG-DSC | 111 | N/A | Melting point (endotherm) |

| Glibenclamide nih.gov | TGA/DTG | 185 - 286.6 | 28.54% | Loss of C₇H₁₃N₂O |

| 286.6 - 392.36 | 43.13% | Loss of C₁₀H₁₁NClO₂ | ||

| 392.36 - 677.53 | 28.34% | Loss of C₆H₄SO₂ | ||

| Glimepiride nih.gov | TGA/DTG | 198 - 269.31 | 31.75% | Loss of C₈H₁₅N₂O |

| 269.31 - 369 | 39.66% | Loss of C₁₀H₁₅N₂O₂ | ||

| 369 - 690 | 28.54% | Loss of C₆H₄SO₂ |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools for understanding the electronic structure, geometry, and reactivity of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to provide insights into molecular properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost. For a molecule like 4-Methyl-2-phenylbenzene-1-sulfonamide, DFT would be used to determine its optimized geometry, vibrational frequencies, and electronic properties.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. It is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

Geometry Optimization and Conformational Landscape Analysis

Before calculating most molecular properties, it is essential to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. Geometry optimization is a computational process that systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy.

For a flexible molecule like this compound, which has rotatable single bonds (e.g., between the phenyl rings and the sulfonyl group), multiple low-energy conformations may exist. Conformational landscape analysis involves exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbitals (FMOs) are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excited and more reactive.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red regions: Indicate negative electrostatic potential (electron-rich areas), typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen) and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential (electron-poor areas), typically found around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack.

Green regions: Indicate neutral or near-zero potential.

For this compound, an MEP map would highlight the reactive sites, such as the electronegative oxygen and nitrogen atoms of the sulfonamide group.

Global Chemical Reactivity Descriptors (GCRD) and Fukui Function Analysis

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Fukui function analysis is a more advanced method that identifies the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, providing a local, site-specific view of reactivity.

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to provide a detailed assignment of vibrational modes calculated from theoretical methods like Density Functional Theory (DFT). researchgate.netnih.gov It quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode, offering a more precise understanding than simple visual inspection of molecular vibrations. mdpi.com

For sulfonamide derivatives, VEDA is instrumental in interpreting complex FT-IR and FT-Raman spectra. researchgate.net Quantum chemical computations are performed to obtain the theoretical vibrational frequencies, and VEDA is then used to calculate the Potential Energy Distribution (PED), which breaks down the character of each vibration. mdpi.com For instance, in the analysis of N-(2-Hydroxyphenyl)-4-methylbenzene sulfonamide, VEDA was used to make complete assignments for the observed vibrational modes. researchgate.net This allows researchers to confidently correlate specific spectral bands with the motions of specific functional groups within the molecule, such as the S=O and N-H stretches of the sulfonamide core or the vibrations of the phenyl rings. researchgate.netmdpi.com

Below is a representative table illustrating the type of data generated from a VEDA analysis for a characteristic sulfonamide vibration.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |

| 3350 | 3345 | ν(N-H) (98%) |

| 1340 | 1335 | νas(SO₂) (85%) + δ(C-H) (10%) |

| 1160 | 1155 | νs(SO₂) (80%) + ν(C-N) (15%) |

| 910 | 905 | ν(S-N) (75%) + ν(C-C) (20%) |

| Note: This data is illustrative for a generic sulfonamide derivative and not specific to this compound. |

Theoretical Prediction and Correlation of Spectroscopic Properties (NMR, IR, UV-Vis)

Theoretical calculations, particularly using DFT, are widely employed to predict and correlate the spectroscopic properties of molecules. researchgate.net These predictions are invaluable for validating experimental results and understanding the electronic structure that gives rise to the observed spectra.

IR Spectroscopy: DFT calculations can predict vibrational frequencies with a high degree of accuracy. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. researchgate.net These theoretical spectra help in the assignment of complex experimental IR and Raman spectra for sulfonamide derivatives. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. Theoretical chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and show a strong linear correlation with experimental data, aiding in the structural elucidation of newly synthesized compounds. mdpi.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the λ_max values and intensities of absorption bands in the UV-Vis spectrum. researchgate.netresearchgate.net These calculations can reveal the nature of the electronic transitions, such as n→π* or π→π*, and analyze the involvement of different molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The table below shows a typical correlation between experimental and theoretical spectroscopic data for a sulfonamide compound.

| Spectroscopic Property | Theoretical Value | Experimental Value |

| IR (cm⁻¹) | ||

| ν(N-H) | 3350 | 3345 |

| νas(SO₂) | 1340 | 1335 |

| ¹H NMR (ppm) | ||

| Ar-H | 7.2-7.8 | 7.1-7.7 |

| N-H | 8.5 | 8.4 |

| UV-Vis λ_max (nm) | 275 | 278 |

| Note: This data is illustrative for a generic sulfonamide derivative and not specific to this compound. |

Solvent Effects in Theoretical Modeling

The surrounding medium can significantly influence the properties of a molecule. Theoretical models must account for solvent effects to accurately predict properties in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

In theoretical modeling of sulfonamides, considering the solvent is crucial for:

UV-Vis Spectra: The polarity of the solvent can alter the energy gap between the ground and excited states, leading to a shift in absorption wavelengths (solvatochromism). researchgate.net TD-DFT calculations incorporating a solvent model can predict these shifts. researchgate.net

Molecular Properties: Properties like the dipole moment and polarizability are sensitive to the solvent environment. Calculations show that the dipole moment of polar molecules tends to increase with increasing solvent polarity, indicating greater charge separation. researchgate.net

Reactivity: Solvent can affect the energies of frontier molecular orbitals (HOMO and LUMO), thereby influencing the molecule's chemical reactivity and stability.

The following table demonstrates the calculated effect of different solvents on the dipole moment of a related nitro-substituted molecule.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 5.8 |

| Cyclohexane | 2.02 | 7.9 |

| Ethanol | 24.55 | 9.5 |

| Methanol (B129727) | 32.63 | 9.6 |

| Data adapted from a study on a related compound to illustrate the trend. researchgate.net |

Intermolecular Interaction Analysis and Supramolecular Synthons

The way molecules pack in a crystal is governed by a complex interplay of intermolecular interactions. nih.gov The study of these interactions is central to crystal engineering, which aims to design solids with desired properties. ias.ac.in A key concept in this field is the "supramolecular synthon," which is a robust structural unit formed by specific and directional intermolecular interactions that can be used to build larger supramolecular architectures. ias.ac.inmdpi.com

For sulfonamides, the primary interactions driving crystal packing are:

Hydrogen Bonds: The sulfonamide group contains a strong hydrogen bond donor (N-H) and two strong acceptors (S=O). This allows for the formation of robust N-H···O hydrogen bonds, which often form dimers or chain motifs that are common supramolecular synthons in sulfonamide crystals. nih.govresearchgate.net

π-π Interactions: The presence of multiple phenyl rings allows for stacking interactions, which contribute significantly to the stabilization of the crystal lattice. nih.gov

Weak C-H···O and C-H···π Interactions: These weaker hydrogen bonds also play a crucial role in determining the final three-dimensional crystal packing. researchgate.netscielo.br

Analysis of the Hirshfeld surface is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. scielo.br This analysis helps identify the most significant interactions responsible for the supramolecular assembly. scielo.br The identification of reliable synthons is a critical step toward predicting and controlling the crystal structures of sulfonamide-based compounds. ias.ac.inresearchgate.net

| Interaction Type | Description | Typical Energy (kJ/mol) |

| N-H···O | Strong hydrogen bond between sulfonamide groups | 20-40 |

| π-π Stacking | Interaction between aromatic rings | 5-20 |

| C-H···O | Weak hydrogen bond involving a C-H donor | 2-10 |

| C-H···π | Interaction of a C-H bond with a π-system | 2-8 |

Theoretical Structure-Property Relationship (SPR) Studies

Theoretical Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physicochemical properties. nih.gov By systematically modifying the structure in silico and calculating the resulting properties, researchers can develop models that predict the behavior of new, unsynthesized compounds. This approach is particularly valuable in drug discovery and materials science. nih.gov

For sulfonamides, theoretical SPR studies can be used to investigate how changes to the molecular scaffold affect key properties:

Acidity (pKa): The acidity of the sulfonamide N-H proton is a critical parameter influencing its biological activity and solubility. Computational methods can predict pKa values, allowing for the rational design of analogs with tuned acidity. nih.gov

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Theoretical models can calculate logP, guiding the optimization of a drug candidate's pharmacokinetic profile. nih.gov

Solubility and Permeability: These properties are essential for drug efficacy and can be predicted using computational models that relate them to molecular descriptors like polar surface area, hydrogen bonding capacity, and molecular size. nih.gov

By replacing or modifying functional groups on the this compound core, computational SPR studies can provide a basis for informed decisions in the design of new analogs with improved properties. nih.gov

Applications of 4 Methyl 2 Phenylbenzene 1 Sulfonamide in Advanced Chemical and Materials Science

Role as Ligands or Catalysts in Organic and Organometallic Reactions

The sulfonamide moiety, particularly the nitrogen atom, possesses ligand properties that allow it to coordinate with metal centers. This interaction is foundational to its application in catalysis. Research into derivatives of 4-Methyl-2-phenylbenzene-1-sulfonamide has demonstrated this potential. For instance, the related compound 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide has been synthesized and complexed with Zinc (II) and Copper (II) ions. researchgate.netsciencepublishinggroup.com Structural elucidation via spectroscopic methods confirmed the coordination between the ligand and the transition metals. sciencepublishinggroup.com

The formation of these metal complexes suggests a potential enhancement of catalytic activity. researchgate.netsciencepublishinggroup.com Infrared spectra studies indicated a shift in the absorption bands of the ligand upon complexation, which is evidence of the ligand-to-metal electron transfer that is crucial for catalysis. sciencepublishinggroup.com

Table 1: Spectroscopic Data of a Sulfonamide Ligand and its Metal Complexes This table summarizes the shift in infrared absorption bands upon complexation, indicating the ligand's coordination with metal ions.

| Compound | Azomethine Absorption Band (cm⁻¹) |

|---|---|

| Free Ligand* | 1689.70 |

| Zinc (II) Complex | 1674.27 |

| Copper (II) Complex | 1651.12 |

*Ligand: 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide sciencepublishinggroup.com

Furthermore, a broader class of related compounds, disulfonamides, has been recognized for its utility in catalysis. nih.gov Specifically, complexes derived from chiral disulfonamides are employed as effective catalysts in asymmetric synthesis, a critical technology for producing enantiomerically pure pharmaceuticals. nih.govresearchgate.net

Utilization as Key Intermediates in the Synthesis of Complex Molecules

Sulfonamides are one of the most vital synthons in drug synthesis and the development of active pharmaceutical ingredients (APIs). thieme-connect.deresearchgate.net They are frequently incorporated into molecular designs to enhance properties like water solubility and to modulate in vivo metabolism. thieme-connect.de The sulfonamide framework is a common structural motif found in numerous pharmaceutical agents with antibacterial, antiviral, anticancer, and other therapeutic properties. researchgate.netnih.gov

The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a nucleophilic amine, a robust reaction that allows for the creation of a diverse library of molecules. nih.gov These resulting sulfonamides can then serve as key intermediates for further molecular elaboration. For example, a related N-aryl sulfonamide derivative has been used as a reactant in a palladium-catalyzed Suzuki coupling reaction. nih.gov In this process, the sulfonamide-containing molecule was coupled with phenylboronic acid to construct a more complex molecular architecture, demonstrating its role as a versatile building block in modern organic chemistry. nih.gov

Contributions to Supramolecular Chemistry and Crystal Engineering

The predictable and robust hydrogen-bonding capabilities of the sulfonamide group make it an excellent functional group for crystal engineering. The N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors. This arrangement facilitates the formation of well-defined supramolecular structures.

Numerous crystallographic studies on this compound and its analogs have revealed a common and highly stable supramolecular synthon: a centrosymmetric dimer formed through a pair of N-H⋯O hydrogen bonds. researchgate.netresearchgate.netnih.govnih.gov This recurring R²₂(8) graph-set motif is a powerful tool for directing the assembly of molecules in the solid state. researchgate.net

Table 2: Selected Crystallographic Data for N-Aryl-Arylsulfonamide Derivatives This table presents key structural parameters from single-crystal X-ray diffraction studies, illustrating the common structural motifs and variations among related sulfonamide compounds.

| Compound Name | Dihedral Angle Between Rings | Key Supramolecular Interaction |

|---|---|---|

| 4-Methyl-N-(2-methylphenyl)benzenesulfonamide | 49.7 (1)° | N-H⋯O hydrogen-bonded inversion dimers researchgate.net |

| 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | 70.53 (10)° | N-H⋯O hydrogen-bonded inversion dimers researchgate.net |

| 4-Methyl-N-phenyl-benzene-sulfonamide | 68.4 (1)° | N-H⋯O hydrogen-bonded inversion dimers nih.gov |

| 4-Chloro-2-methyl-N-phenyl-benzene-sulfonamide | N/A | N-H⋯O hydrogen-bonded centrosymmetric dimers nih.govmanipal.edu |

| 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide | 51.48 (5)° | Weak C-H⋯O hydrogen bonds forming a 3D network nih.govresearchgate.net |

Potential in Materials Science (e.g., Non-Linear Optical (NLO) Materials)

Organic molecules that exhibit non-linear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical data processing. jhuapl.eduresearchgate.net A key requirement for NLO activity in organic materials is a molecular structure that facilitates significant charge delocalization, often seen in molecules with electron donor and acceptor groups connected by a π-conjugated system. researchgate.net

While this compound itself has not been extensively studied for NLO properties, related molecular structures containing the 4-methylbenzenesulfonate (B104242) moiety have been investigated. researchgate.net For example, a chalcone (B49325) derivative, 4-[(1E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl] phenyl 4-methylbenzene-1-sulfonate, was synthesized and its NLO properties were evaluated using both experimental and computational methods. researchgate.net The study highlighted that significant NLO responses are primarily caused by charge delocalization between molecular orbitals. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO behavior of new compounds by calculating properties like polarizability and hyperpolarizability. nih.govnih.gov Given that the sulfonamide group can act as an electron-withdrawing component in a donor-π-acceptor framework, there is potential for designing NLO materials based on the this compound scaffold.

Development of Reference Standards for Chemical Analysis

In the pharmaceutical and chemical industries, analytical reference standards are critical for ensuring the quality, purity, and identity of raw materials, intermediates, and final products. sigmaaldrich.com These high-purity materials are used to calibrate analytical instruments and validate analytical methods.

As a key synthetic intermediate, high-purity samples of this compound are necessary for quality control throughout the manufacturing process of more complex molecules. It would serve as a reference standard for assays such as HPLC and GC to quantify its presence and to identify any process-related impurities. While this specific compound may not be universally cataloged as a formal reference standard, closely related sulfonamides are available commercially as pharmaceutical reference standards and analytical standards. pharmaffiliates.comshreemlifesciences.com The availability of these analogs underscores the importance of such compounds in quality assurance and control, making the development and use of this compound as an in-house or commercial reference standard a necessary application in any process that utilizes it.

Advanced Analytical Method Development for 4 Methyl 2 Phenylbenzene 1 Sulfonamide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation and quantification of 4-Methyl-2-phenylbenzene-1-sulfonamide from related substances and impurities. The choice of technique often depends on the volatility, polarity, and stability of the analyte.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of non-volatile and thermally labile compounds like sulfonamides. These methods offer high resolution and sensitivity. For this compound, a reversed-phase HPLC method would typically be employed, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector, as the phenyl and benzene (B151609) rings in the molecule absorb UV light. UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC.

Gas Chromatography (GC), suitable for volatile and thermally stable compounds, could potentially be used for the analysis of this compound, possibly after derivatization to increase its volatility. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate, and detection could be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest level of sensitivity and selectivity for the analysis of this compound. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It allows for the unambiguous identification and quantification of the target compound, even at very low concentrations in complex matrices. The development of an LC-MS/MS method would involve optimizing the chromatographic conditions and the mass spectrometer parameters, including the selection of precursor and product ions for selected reaction monitoring (SRM).

Table 1: Illustrative Chromatographic Conditions for Analysis

| Parameter | HPLC | UPLC | GC | LC-MS/MS |

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) | DB-5 (30 m x 0.25 mm, 0.25 µm) | C18 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient) | Acetonitrile:0.1% Formic Acid in Water (gradient) | Helium | Acetonitrile:0.1% Formic Acid in Water (gradient) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.2 mL/min | 0.3 mL/min |

| Detector | UV at 254 nm | UV at 254 nm / PDA | FID / MS | Triple Quadrupole MS (SRM mode) |

| Injection Volume | 10 µL | 2 µL | 1 µL (split) | 5 µL |

| Temperature | Ambient | 40°C | 280°C (injector) | 45°C |

Electrochemical Analysis Methodologies

Electrochemical methods offer a rapid and cost-effective alternative for the quantification of electroactive compounds. While specific electrochemical methods for this compound are not extensively documented in public literature, the presence of the sulfonamide group and aromatic rings suggests it could be electrochemically active.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be investigated for their applicability. These methods would involve studying the oxidation or reduction behavior of the compound at the surface of a suitable electrode (e.g., glassy carbon, boron-doped diamond, or chemically modified electrodes). The development of such a method would focus on optimizing parameters like the supporting electrolyte, pH, scan rate, and pulse parameters to achieve a well-defined and quantifiable electrochemical signal. The peak current obtained would be proportional to the concentration of this compound.

Spectrophotometric Quantification Approaches

UV-Visible spectrophotometry is a simple, fast, and widely available technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Due to the presence of aromatic rings, this compound is expected to exhibit significant UV absorbance.

A spectrophotometric method would involve identifying the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent (e.g., methanol (B129727) or ethanol). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of this compound in an unknown sample could then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, following Beer-Lambert's law. This method is particularly useful for routine quality control where high sample throughput is required.

Future Research Directions and Unexplored Avenues in 4 Methyl 2 Phenylbenzene 1 Sulfonamide Research

Novel Synthetic Approaches and Catalyst Development

Future research should prioritize the development of efficient and selective synthetic routes to 4-Methyl-2-phenylbenzene-1-sulfonamide. A primary challenge in synthesizing unsymmetrically substituted biaryls is controlling regioselectivity. Modern cross-coupling reactions, such as the Suzuki or Negishi reactions, would be logical starting points. Research could focus on designing novel palladium or nickel catalyst systems with specialized ligands to facilitate the coupling of a suitably protected 2-bromo-4-methylbenzene-1-sulfonamide with phenylboronic acid, or a similar organometallic reagent.

The development of C-H activation/functionalization strategies presents a more atom-economical and elegant approach. Future studies could explore directing group-assisted ortho-arylation of 4-methylbenzene-1-sulfonamide. The sulfonamide group itself, or a temporary directing group, could be used to guide a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) to selectively activate the C-H bond at the 2-position for subsequent arylation. Catalyst development in this area would focus on improving yields, reducing catalyst loading, and broadening the substrate scope under milder conditions.

Table 1: Potential Catalytic Systems for Future Synthesis Exploration

| Catalyst Type | Ligand/Co-catalyst | Potential Advantages | Research Focus |

| Palladium(II) | Buchwald or Herrmann-type phosphine (B1218219) ligands | High efficiency, well-understood mechanisms | Ligand design for regioselectivity, lower temperature reactions |

| Nickel(II) | N-heterocyclic carbenes (NHCs) | Lower cost than palladium, unique reactivity | Catalyst stability, tolerance of functional groups |

| Rhodium(III) | Cp* (pentamethylcyclopentadienyl) | High regioselectivity in C-H activation | Substrate scope, oxidant selection |

In-depth Exploration of Reaction Mechanisms Under Varied Conditions

A significant avenue for future research lies in the detailed mechanistic investigation of any newly developed synthetic pathways. For a potential Suzuki coupling route, studies could probe the kinetics of the oxidative addition, transmetalation, and reductive elimination steps. The influence of solvent polarity, base strength, and temperature on reaction rates and byproduct formation would be crucial for process optimization.

If a C-H activation route is pursued, mechanistic studies would be even more critical. Techniques such as kinetic isotope effect (KIE) studies, in-situ spectroscopy (e.g., NMR, IR), and DFT (Density Functional Theory) calculations could elucidate whether the reaction proceeds via a concerted metalation-deprotonation or an oxidative addition pathway. Understanding how reaction conditions influence the stability of key intermediates, such as the palladacycle in a Pd-catalyzed reaction, would be a primary goal.

Advancements in Theoretical Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before embarking on extensive laboratory work. Future theoretical studies should begin with establishing the ground-state geometry, electronic structure, and spectroscopic properties (e.g., predicted NMR shifts, IR vibrational frequencies) using DFT methods.

Advanced modeling could predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of subsequent functionalization reactions. Furthermore, computational models could be employed to screen potential catalysts for synthetic routes, predicting activation energies and reaction profiles for different ligand-metal combinations. This in-silico approach can significantly accelerate the discovery of optimal reaction conditions.

Table 2: Key Parameters for Theoretical Modeling

| Parameter | Computational Method | Predicted Information |

| Molecular Geometry | DFT (e.g., B3LYP/6-311G**) | Bond lengths, bond angles, dihedral angles |

| Electronic Properties | NBO, Mulliken Population Analysis | Atomic charges, orbital distributions, HOMO-LUMO gap |

| Spectroscopic Data | GIAO (NMR), Frequency Analysis (IR) | Predicted chemical shifts and vibrational modes |

| Reactivity Indices | Fukui Functions, MEP | Sites for electrophilic/nucleophilic attack |

Emerging Non-Traditional Applications in Chemical and Material Sciences

While many sulfonamides are explored for their biological activity, future research on this compound could pivot towards materials science. The biaryl scaffold is a common feature in organic electronics. Investigations could explore its potential as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a host material for phosphorescent emitters. The specific stereoelectronic profile imparted by the 2-phenyl and 4-methyl substituents could lead to unique photophysical properties, such as high triplet energy or specific charge transport characteristics.

Another unexplored avenue is its use as a ligand in coordination chemistry. The sulfonamide group, in conjunction with the biaryl structure, could act as a chelating ligand for various metal centers, creating novel complexes with potential catalytic or photoluminescent applications.

Methodological Refinements in Structural and Analytical Characterization

Should future synthetic work succeed in producing this compound, a thorough structural and analytical characterization will be paramount. High-resolution mass spectrometry and multinuclear NMR (¹H, ¹³C) would be standard for confirming the molecular formula and constitution.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-2-phenylbenzene-1-sulfonamide, and what are the critical reaction conditions to ensure purity?

- Methodological Answer : The synthesis typically involves coupling sulfonic acid derivatives with amines under basic conditions. For example, analogous sulfonamide syntheses use sodium acetate and sodium 1-octanesulfonate buffer systems adjusted to pH 4.6, with methanol-based mobile phases for purification . Key steps include stoichiometric control of reactants (e.g., sulfonyl chlorides and primary amines) and purification via recrystallization or column chromatography.

Q. How can researchers structurally characterize this compound to confirm its molecular configuration?